2-Methyl-2-azabicyclo[2.2.2]octan-6-ol

Conformational analysis Medicinal chemistry Scaffold design

Differential value: This 2-azabicyclo[2.2.2]octane (isoquinuclidine) delivers a rigid pharmacophore inaccessible to flexible piperidine or 1-aza quinuclidine analogs, enforcing >15 kcal/mol ring strain. The pre-installed N-methyl matches active CNS chemotypes (e.g., ELOVL6 inhibitors); the 6-hydroxyl supports esterification, etherification, oxidation, and carbamate formation for SAR expansion. Supplied as free base, eliminating neutralization for base-sensitive couplings. Stereochemistry (syn/anti) yields measurable pharmacological differentiation (3.4-fold difference in dopamine uptake inhibition). Essential for deconvoluting nitrogen-position effects vs. 1-aza scaffolds. For GPCR, sigma receptor, and constrained scaffold-hopping programs.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 222313-87-3
Cat. No. B3325831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azabicyclo[2.2.2]octan-6-ol
CAS222313-87-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCN1CC2CCC1C(C2)O
InChIInChI=1S/C8H15NO/c1-9-5-6-2-3-7(9)8(10)4-6/h6-8,10H,2-5H2,1H3
InChIKeyJGARVTYXEHMWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azabicyclo[2.2.2]octan-6-ol (CAS 222313-87-3): A Conformationally Constrained Isoquinuclidine Scaffold for CNS and GPCR Research


2-Methyl-2-azabicyclo[2.2.2]octan-6-ol (CAS 222313-87-3) is a bicyclic tertiary amino alcohol belonging to the isoquinuclidine (2-azabicyclo[2.2.2]octane) class, with molecular formula C₈H₁₅NO and molecular weight 141.21 g·mol⁻¹ [1]. The compound features a rigid, caged bicyclic framework in which a nitrogen atom is integrated at the 2-position bridging the [2.2.2] scaffold, and a hydroxyl group at the 6-position exists as syn or anti diastereomers relative to the ethylamino bridge [2]. This scaffold enforces a fixed boat conformation of the embedded piperidine ring—an energetically disfavored geometry in monocyclic systems—making it valuable as a semi-rigid pharmacophore for probing receptor binding geometries and improving target selectivity in central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery programs [3].

Why Generic Scaffold Substitution Cannot Replace 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol in Structure-Activity Studies


The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is not functionally interchangeable with its closest structural analogs—quinuclidine (1-azabicyclo[2.2.2]octane), monocyclic piperidine, or tropane (8-azabicyclo[3.2.1]octane)—due to three irreducible differentiating factors: (i) the 2-aza nitrogen placement generates a distinct cationic head-group geometry vs. the 1-aza quinuclidine system, altering pharmacophore vectors critical for receptor subtype selectivity [1]; (ii) the enforced boat conformation of the embedded piperidine ring, which incurs >15 kcal·mol⁻¹ of ring strain in monocyclic analogs, locks the scaffold into a geometry that cannot be accessed by flexible piperidine derivatives [2]; and (iii) the N-methyl substituent and 6-hydroxyl stereochemistry (syn vs. anti) on this specific compound modulate hydrogen-bonding capacity, lipophilicity (XLogP3 ≈ 0.6), and metabolic stability in ways that des-methyl or des-hydroxy analogs cannot replicate [3]. Generic substitution with a different azabicyclic or monocyclic scaffold thus risks loss of target engagement, altered selectivity profiles, or irreproducible structure-activity relationships (SAR).

Quantitative Differential Evidence: 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol vs. Closest Comparators


Enforced Boat Conformation: Ring-Strain Barrier Differentiates Isoquinuclidine from Piperidine

The 2-azabicyclo[2.2.2]octane scaffold locks the embedded piperidine ring into a boat conformation. In monocyclic piperidine, achieving and maintaining this same boat geometry is energetically prohibitive, with a calculated ring strain exceeding 15 kcal·mol⁻¹ relative to the ground-state chair conformer [1]. By contrast, the isoquinuclidine framework pre-organizes this boat geometry without additional energetic penalty, providing a rigid template for precise spatial presentation of the 6-hydroxyl and N-methyl pharmacophoric elements. This pre-organization reduces the entropic cost of binding and can enhance target affinity when the receptor binding pocket favors the boat conformation [2].

Conformational analysis Medicinal chemistry Scaffold design

Syn vs. Anti Diastereomerism: Stereochemically Resolved NMR Assignments Enable Reproducible SAR

2-Methyl-2-azabicyclo[2.2.2]octan-6-ol exists as two distinct diastereomers—syn and anti—defined by the orientation of the 6-hydroxyl group relative to the ethylamino bridge. The Fernandez et al. (1999) study provided unambiguous assignment of all bicyclic ¹H and ¹³C NMR resonances for both syn and anti ester derivatives using combined COSY, ¹H–¹³C correlation spectra, and double resonance (spin decoupling) experiments [1]. The crystal structure of 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride was determined by X-ray diffraction, confirming the configurational assignment [1]. In the des-methyl analog 2-azabicyclo[2.2.2]octan-6-ol (CAS 128573-76-2), the absence of the N-methyl group alters the chemical environment of the bridgehead protons, shifting key NMR resonances and complicating unambiguous stereochemical assignment [2].

Stereochemistry NMR spectroscopy X-ray crystallography

N-Methyl vs. N-H Substitution: Differential Cholinergic Activity at Muscarinic Receptors

The cholinergic activity of 2-methyl-2-azabicyclo[2.2.2]octane derivatives was directly evaluated against acetylcholine in the guinea pig ileum assay. A series of cis- and trans- isomers of 5- and 6-acetoxy-2-methyl-2-azabicyclo[2.2.2]octane and their methiodide salts were synthesized and tested [1]. Of all compounds tested, only two showed detectable activity: one acted as a competitive antagonist of acetylcholine, while the other demonstrated agonist properties; the remaining isomers—including both 6-endo and 6-exo acetoxy configurations—were inactive [1]. Separately, the isomeric 6-acetoxy-2-methylisoquinuclidine methiodides were compared directly to acetylcholine and 3-acetoxyquinuclidine methiodide in a muscarinic assay: neither 6-endo nor 6-exo isomer showed measurable muscarinic activity, in contrast to the potent agonist activity of acetylcholine and 3-acetoxyquinuclidine methiodide [2]. This demonstrates that the 2-aza scaffold with N-methyl and 6-substitution produces a distinct pharmacological fingerprint from the 1-aza quinuclidine system.

Cholinergic pharmacology Muscarinic receptors Acetylcholine analogs

2-Aza vs. 1-Aza Scaffold Geometry: Nitrogen Position Determines Pharmacophore Vector Orientation

The isoquinuclidine (2-azabicyclo[2.2.2]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) scaffolds differ in the position of the nitrogen atom within the bicyclic framework. In quinuclidine, the nitrogen resides at a bridgehead position, making it a tertiary amine with the nitrogen lone pair directed along the C₃ symmetry axis. In isoquinuclidine, the nitrogen is positioned at the 2-position of the bicyclic system, shifting the cationic head-group vector by approximately 60° relative to quinuclidine [1]. This alteration in geometry has been exploited in the design of presenilin-1 selective γ-secretase inhibitors, where a characteristic 'U'-shape orientation between aromatic sulfone/sulfonamide and aryl ring was found to be crucial for PSEN-1 selectivity and potency [2]. In dopamine receptor rigid analog studies, 6-exo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octane showed a 3.4-fold greater inhibition of [³H]dopamine uptake (IC₅₀ = 32 µM) compared to the 6-endo isomer (IC₅₀ = 110 µM), demonstrating that subtle changes in the vector presentation of pharmacophoric groups on the 2-aza scaffold produce measurable differences in biological activity [3].

Pharmacophore modeling Nitrogen positioning GPCR ligands

Commercial Purity and Physical Property Differentiation from Des-Methyl and 1-Aza Analogs

Commercially available 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol (CAS 222313-87-3) is supplied at 95–98% purity from multiple vendors, with specifications including molecular weight 141.21 g·mol⁻¹, XLogP3 = 0.6, topological polar surface area = 23.5 Ų, and zero rotatable bonds—indicating a completely rigid scaffold [1]. By comparison, the des-methyl analog 2-azabicyclo[2.2.2]octan-6-ol hydrochloride (CAS 128573-76-2) has a molecular weight of 163.65 g·mol⁻¹ (as HCl salt) and is primarily available as the hydrochloride rather than the free base, which may require additional neutralization steps before use in anhydrous reactions . The 1-aza isomer quinuclidin-3-ol (CAS 1619-34-7) has a different hydrogen-bonding profile (XLogP3 ≈ 0.3) due to the bridgehead nitrogen placement, affecting its partitioning behavior and solubility characteristics [2].

Chemical procurement Purity specification Physicochemical properties

Synthetic Intermediate Utility: 6-Hydroxyl Group as a Derivatization Handle vs. 6-H or 6-Keto Analogs

The 6-hydroxyl group of 2-methyl-2-azabicyclo[2.2.2]octan-6-ol provides a versatile synthetic handle for esterification, etherification, or oxidation reactions, enabling systematic exploration of the 6-position SAR. Fernandez et al. (1999) demonstrated successful synthesis of a series of both syn and anti ester derivatives (including 2-chlorobenzoyloxy, 3-pyridinecarbonyloxy, and other aryl esters), confirming that the hydroxyl group is amenable to diverse derivatization without compromising the bicyclic scaffold integrity [1]. In contrast, the 6-unsubstituted analog 2-methyl-2-azabicyclo[2.2.2]octane (CAS 283-24-9) lacks this functionalization point entirely, while the 6-keto analog 2-methyl-2-azabicyclo[2.2.2]octan-6-one (CAS 38025-74-0) offers only reductive amination or nucleophilic addition pathways rather than the broader ester/ether/carbamate chemistry accessible from the alcohol . The 6-hydroxyl also serves as a chiral directing group in asymmetric transformations, adding value beyond simple scaffold presentation [2].

Synthetic chemistry Derivatization Building block

Optimal Procurement and Research Application Scenarios for 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol


CNS GPCR Focused Library Design Requiring Conformationally Constrained Amine Scaffolds

For medicinal chemistry programs targeting CNS GPCRs (e.g., dopamine D₂, muscarinic, sigma receptors), 2-methyl-2-azabicyclo[2.2.2]octan-6-ol provides a rigid, pre-organized scaffold that enforces a boat conformation inaccessible to flexible piperidine analogs (>15 kcal·mol⁻¹ ring-strain barrier) [1]. The zero rotatable bonds and defined stereochemistry (syn/anti) ensure that pharmacophoric elements presented from the 6-hydroxyl and N-methyl positions adopt predictable geometries, enabling rational scaffold hopping from flexible amine series to a constrained template. The 3.4-fold difference in dopamine uptake inhibition between 6-exo and 6-endo isomers (IC₅₀ = 32 vs. 110 µM) demonstrates that stereochemistry at the 6-position produces measurable and reproducible pharmacological differentiation [2]. This compound is most appropriate when SAR from flexible piperidine or tropane series has identified a putative bioactive conformation that the isoquinuclidine scaffold can lock in place.

Structure-Activity Relationship Studies Differentiating 2-Aza from 1-Aza Pharmacophore Vectors

When a project requires systematic comparison of nitrogen placement on bicyclic amine pharmacophores, 2-methyl-2-azabicyclo[2.2.2]octan-6-ol serves as the optimal 2-aza representative. Direct head-to-head pharmacological data show that 6-acetoxy-2-methylisoquinuclidine methiodide is inactive at muscarinic receptors, while the corresponding 1-aza analog 3-acetoxyquinuclidine methiodide is a potent muscarinic agonist [3]. This categorical difference—full agonism vs. no activity—cannot be predicted from scaffold similarity alone and must be empirically determined. Procurement of both the 2-aza (CAS 222313-87-3) and 1-aza (quinuclidine) scaffolds as matched pairs is essential for deconvoluting the contribution of nitrogen position to target binding and selectivity profiles.

Late-Stage Functionalization and Derivatization Campaigns Requiring Multiple Synthetic Vectors

For library synthesis programs where a single building block must support diverse derivatization, 2-methyl-2-azabicyclo[2.2.2]octan-6-ol offers the 6-hydroxyl as a synthetic handle enabling at least four distinct reaction classes (esterification, etherification, oxidation, carbamate formation), compared to zero accessible pathways from the 6-unsubstituted analog and only two from the 6-keto analog [4]. The Fernandez et al. (1999) study validated esterification with multiple aryl carbonyl chlorides under standard conditions, confirming that the hydroxyl reactivity is not sterically encumbered by the bicyclic framework and that both syn and anti ester products are accessible [4]. The compound is supplied as the free base (not hydrochloride), eliminating the need for neutralization before use in base-sensitive coupling reactions [5].

Sigma Receptor and ELOVL6 Inhibitor Scaffold Optimization with Full Stereochemical Control

The 2-azabicyclo[2.2.2]octane scaffold has been validated as a productive core for sigma receptor ligands and ELOVL6 (long-chain fatty acid elongase 6) inhibitors [6][7]. In the ELOVL6 program, exploration of the 2-azabicyclo[2.2.2]octane series led to the identification of compound 28a—an orally available, potent, and selective ELOVL6 inhibitor [7]. For researchers building on these validated chemotypes, 2-methyl-2-azabicyclo[2.2.2]octan-6-ol provides the advantage of a pre-installed N-methyl group (matching the substitution pattern of many active analogs) and a 6-position hydroxyl that can be elaborated to explore the SAR of the 6-vector. The compound's computed XLogP3 of 0.6 and low TPSA of 23.5 Ų place it within favorable CNS drug-like property space [5].

Quote Request

Request a Quote for 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.